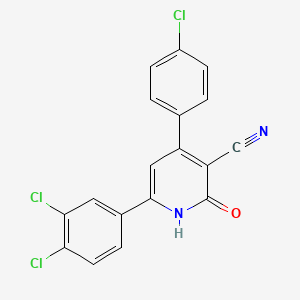

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2O/c19-12-4-1-10(2-5-12)13-8-17(23-18(24)14(13)9-22)11-3-6-15(20)16(21)7-11/h1-8H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKWPTTXRVDXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-oxonicotinonitrile.

Reduction: Formation of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-aminonicotinonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several synthesized analogs in the provided evidence, particularly regarding halogen substitution patterns and heterocyclic cores. Below is a detailed comparison:

Key Observations :

- Halogenation Patterns : The target compound’s 3,4-dichlorophenyl group is also present in compound 17 and BD 1006. Such substitution enhances lipophilicity and may influence receptor binding, as seen in BD 1008’s sigma receptor affinity .

- Core Heterocycles: Unlike sulfonamide-piperazine (compounds 17, 19) or dihydropyrimidinone () cores, the target’s nicotinonitrile scaffold introduces a hydroxyl group and cyano functionality, which could alter hydrogen-bonding capacity and electronic properties.

Physicochemical and Functional Group Analysis

Table 2: Functional Group and Spectroscopic Comparison

Insights :

- IR and NMR data from highlight the prevalence of sulfonamide (SO₂) and carbamoyl (C=O) groups in related compounds, contrasting with the target’s simpler substitution pattern.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-hydroxynicotinonitrile?

- Methodological Answer : The synthesis requires precise control of reaction parameters. For nicotinonitrile derivatives, temperature (typically 60–100°C), solvent polarity (e.g., DMSO or dichloromethane), and catalyst selection (e.g., KOH) significantly influence yield and purity . Multi-step protocols should prioritize sequential functionalization: first constructing the nicotinonitrile core, followed by introducing chlorophenyl groups via Ullmann or Suzuki coupling. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (CHClNO).

- FT-IR : Identify key functional groups (e.g., -OH stretch ~3200 cm, C≡N ~2220 cm) .

Q. What solvent systems are optimal for studying its solubility and stability?

- Methodological Answer : Use a tiered approach:

Polarity Screening : Test solubility in DMSO, ethanol, and acetonitrile.

Stability Assays : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–40°C) over 72 hours.

Co-solvent Blends : For low aqueous solubility, employ cyclodextrin complexes or PEG-based systems .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR to detect exchange broadening.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, noting hydrogen-bonding networks influencing spectral anomalies .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Batch Consistency : Implement QC protocols (HPLC purity >98%, Karl Fischer titration for residual solvents).

- Assay Design : Use factorial design (DoE) to identify critical variables (e.g., cell line passage number, serum concentration). For IC determination, apply nonlinear regression with Hill slope validation .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Q. How can computational modeling predict its interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model binding poses, focusing on the hydroxynicotinonitrile moiety’s hydrogen-bonding potential.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity, correlating with experimental IC values .

Q. What experimental approaches reconcile discrepancies in reported reaction mechanisms (e.g., hydroxylation vs. nitrile cyclization)?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled HO to track hydroxyl group origin via mass spectrometry.

- Kinetic Profiling : Monitor intermediate formation via in-situ IR or LC-MS to distinguish stepwise vs. concerted pathways.

- Theoretical Analysis : Perform DFT-based transition-state calculations (e.g., using Gaussian) to identify energetically favorable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.